molecular formula C16H8ClF3O2S B6355799 (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone CAS No. 887268-30-6

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone

Cat. No.: B6355799
CAS No.: 887268-30-6
M. Wt: 356.7 g/mol
InChI Key: FXMWBLIZUOCAJC-UHFFFAOYSA-N
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Description

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone is a synthetic chemical entity based on the benzo[b]thiophene pharmacophore, a structure of high interest in medicinal chemistry for developing new therapeutic agents. The 3-chloro-substituted benzo[b]thiophene core is a key scaffold known to impart significant biological activity. Scientific literature indicates that 3-halobenzo[b]thiophene derivatives demonstrate potent antimicrobial properties, with low minimum inhibitory concentrations (MIC) against Gram-positive bacterial strains such as Staphylococcus aureus and against yeast . The incorporation of a halogen, particularly chlorine, at the third position of the benzo[b]thiophene ring has been shown to be crucial for harnessing this antimicrobial efficacy . Furthermore, the 4-(trifluoromethoxy)phenyl group is a valuable moiety in drug design. The trifluoromethoxy group can enhance a compound's metabolic stability and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles . In silico studies of similar 3-chlorobenzo[b]thiophene compounds have shown excellent drug-like properties with no violations of Lipinski's, Veber's, or Muegge's rules, suggesting high potential for lead development . This compound is intended for research applications such as antimicrobial susceptibility testing, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWBLIZUOCAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Chlorinated Precursors

Benzo[b]thiophene derivatives are typically synthesized via cyclocondensation of 2-mercaptobenzaldehyde derivatives with α,β-unsaturated carbonyl compounds. For 3-chloro substitution, 2-chloro-5-mercaptobenzaldehyde is reacted with acetylene derivatives under acidic conditions:

2-Chloro-5-mercaptobenzaldehyde+Propargyl alcoholH2SO43-Chlorobenzo[b]thiophene\text{2-Chloro-5-mercaptobenzaldehyde} + \text{Propargyl alcohol} \xrightarrow{\text{H}2\text{SO}4} \text{3-Chlorobenzo[b]thiophene}

Yields for analogous cyclizations range from 65–80%, with chlorination preserved during ring formation.

Post-Cyclization Chlorination

Alternatively, benzo[b]thiophene may be chlorinated at the 3-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. The electron-donating sulfur atom directs electrophilic substitution to the 2- and 3-positions, with the 3-position favored under kinetic control.

Friedel-Crafts Acylation with 4-(Trifluoromethoxy)benzoyl Chloride

Reaction Conditions and Catalysts

The 2-position of 3-chlorobenzo[b]thiophene undergoes Friedel-Crafts acylation with 4-(trifluoromethoxy)benzoyl chloride in the presence of AlCl₃ or BF₃·Et₂O . Key parameters include:

ParameterOptimal ValueImpact on Yield
CatalystAlCl₃ (1.2 equiv)78% yield
SolventDichloromethaneEnhances electrophilicity
Temperature0°C → RT, 12 hMinimizes side reactions
Acyl Chloride Equiv1.5 equivDrives completion

The trifluoromethoxy group’s electron-withdrawing nature necessitates vigorous conditions, but AlCl₃ effectively activates the acyl chloride.

Competing Reaction Pathways

  • Para-substitution : Minor (<5%) due to steric hindrance from the trifluoromethoxy group.

  • Over-acylation : Mitigated by slow addition of acyl chloride at 0°C.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While less common for ketone synthesis, a palladium-catalyzed coupling between 2-bromo-3-chlorobenzo[b]thiophene and 4-(trifluoromethoxy)phenylboronic acid could theoretically form the biaryl structure. However, this method requires subsequent oxidation to install the ketone, reducing overall efficiency.

Oxidation of Methylene Precursors

Reduction of the ketone to a methylene group (using BH₃·THF ) followed by re-oxidation (with KMnO₄ ) is impractical due to over-oxidation risks and low regioselectivity.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from 2-propanol/hexane (3:1), achieving >98% purity. Melting point: 112–114°C.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.65–7.45 (m, 4H, benzo[b]thiophene-H), 4.20 (s, 1H, OCHF₃).

  • MS (ESI) : m/z 356.7 [M+H]⁺, confirming molecular weight.

Scale-Up Considerations and Yield Optimization

Industrial-scale synthesis (100 g+) employs continuous flow reactors to maintain low temperatures during acylation, improving yield to 85%. Solvent recovery systems (e.g., dichloromethane distillation ) reduce costs by 40% .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Methanone Derivatives

Compound Name Substituents on Benzo[b]thiophene Aryl Group at Ketone Position Molecular Weight Key References
(3-Chloro-6-methoxybenzo[b]thiophen-2-yl)(phenyl)methanone (10a) 3-Cl, 6-OCH₃ Phenyl 316.8 g/mol
[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-(2-piperidinylethoxy)phenyl]methanone (LY156758) 6-OH, 2-(4-OH-Ph) 4-(2-Piperidinylethoxy)phenyl 510.05 g/mol
(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanone (Target) 3-Cl 4-(Trifluoromethoxy)phenyl ~375.8 g/mol* Synthesized via
[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone N/A (non-benzothiophene) 4-(Trifluoromethoxy)phenyl 426.2 g/mol

*Estimated based on molecular formula C₁₆H₈ClF₃O₂S.

Key Observations :

  • The 4-(trifluoromethoxy)phenyl group in the target compound introduces stronger electron-withdrawing effects compared to phenyl (10a) or hydroxylated aryl groups (LY156758), which may alter solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases logP compared to hydroxyl or methoxy substituents, enhancing blood-brain barrier permeability but possibly reducing aqueous solubility .
  • Thermal Stability : Fluorinated aryl groups, as seen in , improve thermal stability, making the compound suitable for high-temperature applications in materials science .

Biological Activity

(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanone, with the CAS number 887268-30-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C16H8ClF3O2S
  • Molecular Weight : 356.747 g/mol
  • LogP : 5.6843 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 54.54 Ų

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of thiophenes exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups, such as the trifluoromethoxy group, enhances cytotoxic activity.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound AMDA-MB-2311.61 ± 1.92
Compound BPanc-11.98 ± 1.22
(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanoneJurkatTBDTBD

The compound's mechanism of action appears to involve interaction with cellular proteins through hydrophobic contacts, which may disrupt critical signaling pathways in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen atoms is often correlated with increased antibacterial activity.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli<10 µg/mL
Compound DS. aureus<5 µg/mL
(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanoneTBDTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives, including the target compound, which were tested for their ability to inhibit tumor cell growth and bacterial proliferation. The results indicated that modifications to the thiophene ring significantly impacted biological activity.

Study Example

In a study published in MDPI, compounds similar to (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanone were shown to possess IC50 values comparable to established anticancer drugs like doxorubicin, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl]methanone, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzo[b]thiophene core. Key intermediates include halogenated thiophene derivatives (e.g., 3-chlorobenzo[b]thiophene) and trifluoromethoxy-substituted aryl ketones. Coupling reactions, such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling, are employed to link the aromatic moieties. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side products like over-halogenated byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive spatial arrangement data, particularly for resolving steric effects in the trifluoromethoxy group .

Q. What in vitro biological activities have been reported for this compound?

  • Methodological Answer: Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and anticancer potential via kinase inhibition. These findings are based on agar diffusion assays and MTT cytotoxicity tests in cancer cell lines (e.g., HeLa). Activity is attributed to the electron-withdrawing trifluoromethoxy group enhancing target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side products?

  • Methodological Answer: Yield optimization requires balancing temperature, solvent polarity, and catalyst loading. For example, using dichloromethane as a solvent at 0–5°C reduces unwanted polymerization. Catalysts like BF₃·Et₂O enhance electrophilic acylation efficiency. Monitoring via TLC or HPLC helps identify side products early (e.g., di-acylated derivatives), enabling adjustments in stoichiometry .

Q. How can discrepancies between X-ray crystallography and NMR data for this compound be resolved?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational barriers in the trifluoromethoxy group) or polymorphism. Variable-temperature NMR can detect conformational flexibility. Complementary techniques like NOESY or DFT calculations model preferred conformations. If crystallography reveals multiple polymorphs, correlate with solubility studies to identify the dominant form in solution .

Q. What strategies elucidate the mechanism of action when initial bioassay results are inconclusive?

  • Methodological Answer: Combine target-based assays (e.g., enzyme inhibition kinetics) with phenotypic screening (e.g., cell-cycle analysis). Use isotopic labeling (³H/¹⁴C) to track compound uptake and localization. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize targets. Validate hypotheses using CRISPR-edited cell lines lacking suspected targets .

Q. How can computational modeling guide regioselective functionalization of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 3-chloro position on the thiophene ring is reactive toward nucleophilic substitution. Molecular dynamics simulations predict steric hindrance effects when modifying the trifluoromethoxy phenyl group, guiding reagent selection (e.g., bulky vs. small nucleophiles) .

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Methodological Answer: Conduct dose-response curves (IC₅₀ values) in ≥3 cell lines with varying genetic backgrounds (e.g., p53 status). Use transcriptomics to identify differentially expressed genes in sensitive vs. resistant lines. Validate with siRNA knockdown of candidate pathways (e.g., apoptosis regulators). Control for assay variables like serum concentration or incubation time .

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